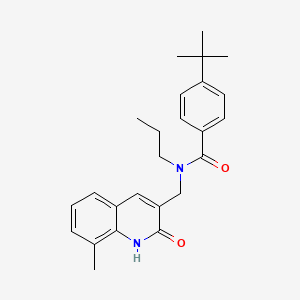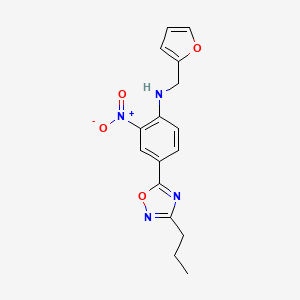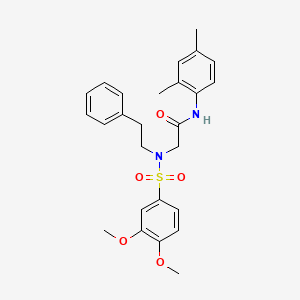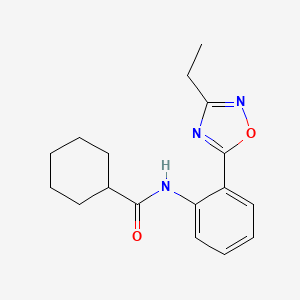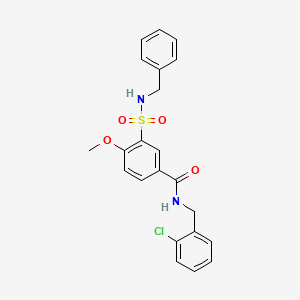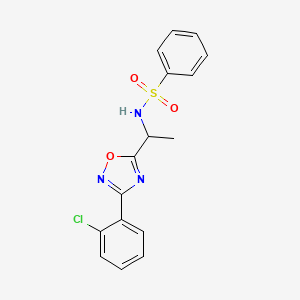
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, commonly known as COX-2 inhibitor, is a chemical compound that is widely used in scientific research. The compound is known for its anti-inflammatory properties and has been extensively studied for its potential use in the treatment of various diseases.
作用机制
COX-2 inhibitor works by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The compound binds to the active site of the enzyme, preventing its activity and reducing the production of prostaglandins. This results in reduced inflammation and pain associated with various diseases.
Biochemical and Physiological Effects
COX-2 inhibitor has been shown to have anti-inflammatory, analgesic, and antipyretic effects. The compound reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. COX-2 inhibitor has also been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
COX-2 inhibitor is a widely used compound in scientific research due to its anti-inflammatory and anti-tumor properties. The compound is relatively easy to synthesize and is commercially available. However, COX-2 inhibitor has some limitations in lab experiments. The compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. COX-2 inhibitor can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on COX-2 inhibitor. One direction is to study the compound's potential use in the treatment of Alzheimer's disease. COX-2 inhibitor has been shown to reduce inflammation in the brain, which is a key factor in the development of Alzheimer's disease. Another direction is to study the compound's potential use in combination with other drugs for the treatment of cancer. COX-2 inhibitor has been shown to have anti-tumor effects and can enhance the efficacy of other cancer drugs. Finally, future research can focus on improving the solubility of COX-2 inhibitor in aqueous solutions to make it more suitable for lab experiments.
Conclusion
In conclusion, COX-2 inhibitor is a widely used compound in scientific research due to its anti-inflammatory and anti-tumor properties. The compound works by inhibiting the activity of COX-2 enzyme, reducing the production of prostaglandins and resulting in reduced inflammation and pain associated with various diseases. COX-2 inhibitor has several advantages and limitations in lab experiments, and future research can focus on improving its solubility and studying its potential use in the treatment of Alzheimer's disease and in combination with other cancer drugs.
合成方法
The synthesis of COX-2 inhibitor involves the reaction of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole in the presence of triethylamine. The resulting compound is then reacted with N-ethylbenzenesulfonamide in the presence of potassium carbonate to yield the final product. The synthesis method is well-established and has been used in various research studies.
科学研究应用
COX-2 inhibitor has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The compound has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, COX-2 inhibitor can reduce inflammation and pain associated with various diseases.
属性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11(20-24(21,22)12-7-3-2-4-8-12)16-18-15(19-23-16)13-9-5-6-10-14(13)17/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGGVDVNCVTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
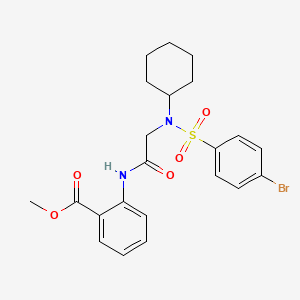
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7708971.png)

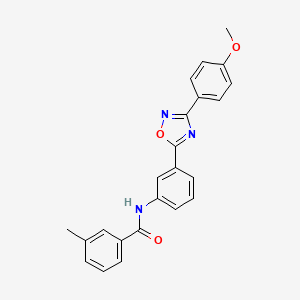
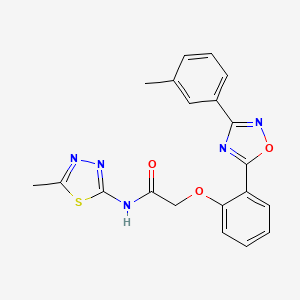
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
